molecular formula C34H20N2S B13143948 2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline

2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline

Cat. No.: B13143948
M. Wt: 488.6 g/mol
InChI Key: NAJRCOGMWDZMEV-UHFFFAOYSA-N
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Description

2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline is an organic compound that has garnered significant interest in the field of materials science, particularly for its applications in organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which contribute to its high thermal stability and efficient luminescent characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline typically involves a multi-step process. One common method includes the Suzuki coupling reaction between dibenzo[b,d]thiophen-4-yl boronic acid and a brominated dibenzo[f,h]quinoxaline derivative. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully hydrogenated derivatives.

Scientific Research Applications

2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient electron transport and light emission. In OLEDs, it functions as an emitter material, where it absorbs electrical energy and re-emits it as light. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play crucial roles in the compound’s photophysical properties .

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]furan derivatives: Known for their high thermal stability and efficient luminescence.

    Dibenzo[f,h]quinoxaline derivatives: Similar structural framework but with different substituents that can alter their electronic properties.

Uniqueness

2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline stands out due to its unique combination of dibenzo[b,d]thiophene and dibenzo[f,h]quinoxaline moieties, which provide a balance of thermal stability and efficient light-emitting properties. This makes it particularly suitable for applications in high-performance OLEDs .

Properties

Molecular Formula

C34H20N2S

Molecular Weight

488.6 g/mol

IUPAC Name

3-(4-dibenzothiophen-4-ylphenyl)phenanthro[9,10-b]pyrazine

InChI

InChI=1S/C34H20N2S/c1-3-11-27-24(8-1)25-9-2-4-12-28(25)33-32(27)35-20-30(36-33)22-18-16-21(17-19-22)23-13-7-14-29-26-10-5-6-15-31(26)37-34(23)29/h1-20H

InChI Key

NAJRCOGMWDZMEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC(=CN=C24)C5=CC=C(C=C5)C6=CC=CC7=C6SC8=CC=CC=C78

Origin of Product

United States

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